molecular formula C14H20BNO3 B13982120 1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2(1H)-one

1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2(1H)-one

Cat. No.: B13982120
M. Wt: 261.13 g/mol
InChI Key: IRHRVSVOKKKLCR-UHFFFAOYSA-N
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Description

1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2(1H)-one is a chemical compound that belongs to the class of boronic acid derivatives It is characterized by the presence of a cyclopropyl group, a pyridinone ring, and a dioxaborolane moiety

Preparation Methods

The synthesis of 1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2(1H)-one typically involves the following steps:

    Formation of the Pyridinone Ring: The pyridinone ring can be synthesized through various methods, including the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents such as diazomethane or cyclopropylcarbene.

    Attachment of the Dioxaborolane Moiety: The dioxaborolane moiety is typically introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridinone under palladium catalysis.

Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, as well as the use of scalable reaction conditions and efficient purification techniques.

Chemical Reactions Analysis

1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the dioxaborolane moiety can be replaced by other functional groups.

    Coupling Reactions: The compound is particularly useful in Suzuki-Miyaura coupling reactions, where it can react with aryl or vinyl halides to form biaryl or styrene derivatives.

Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide. Major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2(1H)-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions, as it can act as a ligand for various biological targets.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The dioxaborolane moiety can form reversible covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. This interaction can affect various cellular processes and pathways, depending on the specific target and the context of the interaction.

Comparison with Similar Compounds

1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2(1H)-one can be compared with other similar compounds, such as:

    3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound has a similar dioxaborolane moiety but lacks the cyclopropyl group and the pyridinone ring, making it less versatile in certain chemical reactions.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid: This compound contains a benzoic acid moiety instead of the pyridinone ring, which affects its reactivity and applications.

    2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene: This compound features a thiophene ring, which imparts different electronic properties and reactivity compared to the pyridinone ring.

The uniqueness of this compound lies in its combination of the cyclopropyl group, pyridinone ring, and dioxaborolane moiety, which provides a versatile platform for various chemical transformations and applications.

Properties

Molecular Formula

C14H20BNO3

Molecular Weight

261.13 g/mol

IUPAC Name

1-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one

InChI

InChI=1S/C14H20BNO3/c1-13(2)14(3,4)19-15(18-13)10-7-8-16(11-5-6-11)12(17)9-10/h7-9,11H,5-6H2,1-4H3

InChI Key

IRHRVSVOKKKLCR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=O)N(C=C2)C3CC3

Origin of Product

United States

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